5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes a chlorobenzyl group, an isopropyl group, and an imidazoquinazolinone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps, including the formation of the imidazoquinazolinone core and the subsequent introduction of the chlorobenzyl and isopropyl groups. Common synthetic routes may involve:
Formation of the Imidazoquinazolinone Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions using chlorobenzyl halides.
Introduction of the Isopropyl Group: This step may involve alkylation reactions using isopropyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or imidazoquinazolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one: Similar structure but with a methyl group instead of an isopropyl group.
2,4,6-trisubstituted quinazoline derivatives: These compounds share the quinazoline core but have different substituents.
Uniqueness
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12(2)17-19(25)24-18(23-17)15-5-3-4-6-16(15)22-20(24)26-11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJWZFHBKOBSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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